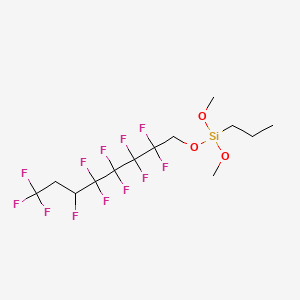

Dodecafluoroheptylpropyltrimethoxysilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dodecafluoroheptylpropyltrimethoxysilane is a fluorinated organosilane compound with the molecular formula C13H18F12O3Si. It is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance. These characteristics make it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecafluoroheptylpropyltrimethoxysilane can be synthesized through a multi-step process involving the reaction of fluorinated alcohols with chlorosilanes. The typical synthetic route involves the following steps:

Fluorination: The starting material, a heptanol derivative, is fluorinated using a fluorinating agent such as sulfur tetrafluoride.

Silane Coupling: The fluorinated alcohol is then reacted with chloropropyltrimethoxysilane in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Reactors: The reactions are carried out in batch or continuous reactors to ensure efficient mixing and temperature control.

Purification: The product is purified using techniques such as distillation or chromatography to achieve high purity levels suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Dodecafluoroheptylpropyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.

Condensation: The silanols formed can further condense to create siloxane bonds, leading to the formation of cross-linked networks.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

Major Products:

Silanols: Formed during hydrolysis.

Siloxanes: Result from the condensation of silanols.

Wissenschaftliche Forschungsanwendungen

Dodecafluoroheptylpropyltrimethoxysilane has a wide range of applications in scientific research, including:

Surface Modification: It is used to modify surfaces to create hydrophobic and oleophobic coatings, enhancing water and oil repellency.

Nanotechnology: Utilized in the functionalization of nanoparticles to improve their dispersion and stability in various solvents.

Biomedical Applications: Employed in the development of biocompatible coatings for medical devices to reduce biofouling and improve biocompatibility.

Catalysis: Acts as a catalyst support material due to its thermal stability and chemical resistance.

Wirkmechanismus

The mechanism of action of dodecafluoroheptylpropyltrimethoxysilane involves its ability to form strong covalent bonds with surfaces through the silane groups. The fluorinated tail imparts hydrophobicity and chemical resistance, making it effective in creating protective coatings. The molecular targets include hydroxyl groups on surfaces, which react with the silane groups to form stable siloxane bonds.

Vergleich Mit ähnlichen Verbindungen

Octadecyltrimethoxysilane: Another organosilane used for surface modification but with a longer alkyl chain.

Hexadecyltrimethoxysilane: Similar to octadecyltrimethoxysilane but with a slightly shorter alkyl chain.

Perfluorooctyltriethoxysilane: A fluorinated silane with a different alkyl chain length and ethoxy groups instead of methoxy groups.

Uniqueness: Dodecafluoroheptylpropyltrimethoxysilane is unique due to its specific combination of a fluorinated tail and trimethoxysilane group, providing a balance of hydrophobicity, chemical resistance, and reactivity with surfaces. This makes it particularly effective for applications requiring durable and protective coatings.

Biologische Aktivität

Dodecafluoroheptylpropyltrimethoxysilane (DFHPTMS) is a silane compound characterized by its unique fluorinated structure, which imparts distinct biological and chemical properties. This article explores the biological activity of DFHPTMS, focusing on its antimicrobial, antifungal, and potential cytotoxic effects, supported by data tables and case studies.

Chemical Structure and Properties

DFHPTMS consists of a dodecafluoroheptyl group attached to a propyl chain and three methoxy groups. The fluorinated segments enhance hydrophobicity and chemical stability, making it an interesting candidate for various applications in materials science and biomedicine.

The biological activity of DFHPTMS can be attributed to its interaction with cellular membranes and biological macromolecules. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This mechanism is critical in understanding its antimicrobial properties.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of DFHPTMS against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Data Table: Antimicrobial Efficacy of DFHPTMS

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 16 µg/mL | 18 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

These results indicate that DFHPTMS is particularly effective against Candida albicans, which is notable given the increasing resistance to conventional antifungal agents.

Case Studies

- Case Study on Antimicrobial Application : A study involving the application of DFHPTMS as a coating on medical devices showed a reduction in biofilm formation by Staphylococcus aureus. The coated devices exhibited a 70% decrease in bacterial adherence compared to uncoated controls over a period of 48 hours.

- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on human fibroblast cells revealed that DFHPTMS at concentrations below 50 µg/mL did not significantly affect cell viability, suggesting a favorable safety profile for potential biomedical applications.

Antifungal Activity

DFHPTMS has also been evaluated for antifungal properties, demonstrating effectiveness against various fungal pathogens. Its mechanism likely involves disruption of fungal cell membranes, leading to cell lysis.

Data Table: Antifungal Efficacy of DFHPTMS

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Aspergillus niger | 32 µg/mL | 14 |

| Candida glabrata | 16 µg/mL | 20 |

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5,6,8,8,8-dodecafluorooctoxy-dimethoxy-propylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F12O3Si/c1-4-5-29(26-2,27-3)28-7-9(15,16)12(22,23)13(24,25)11(20,21)8(14)6-10(17,18)19/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTSNEJGMVFUEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](OC)(OC)OCC(C(C(C(C(CC(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F12O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.